molecular formula C17H17N3O2 B2844565 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1203057-27-5

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2844565
CAS RN: 1203057-27-5
M. Wt: 295.342
InChI Key: VONWESFTPWKSSA-UHFFFAOYSA-N
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Description

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated.

Scientific Research Applications

Intramolecular Ritter Reactions

A pivotal study by Maertens et al. (2004) explored intramolecular Ritter reactions involving derivatives similar to the compound of interest, particularly focusing on constructing various tetracyclic lactam compounds. This research underscores the compound's significance in the synthesis of complex molecular structures, highlighting its role in advancing synthetic organic chemistry methodologies Maertens, Bogaert, Compernolle, & Hoornaert, 2004.

Molecular Docking and Antimicrobial Activities

Al-Ostoot et al. (2020) and Behbehani et al. (2011) conducted studies that are instrumental in understanding the antimicrobial properties of compounds structurally related to 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide. These studies provide insights into the design and synthesis of new drugs with potential anti-inflammatory and antimicrobial activities. Notably, molecular docking analysis and geometrical optimization studies shed light on the interactions between such compounds and biological targets, suggesting avenues for drug development Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020; Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011.

Density Functional Theory (DFT) Studies

Research by Uludağ and Serdaroğlu (2020) utilized DFT calculations to analyze the electronic structure and properties of compounds including 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole, which shares structural motifs with the compound of interest. Such studies are critical for predicting material properties and facilitating the development of new materials with desired functionalities Uludağ & Serdaroğlu, 2020.

Antitumor Activity Evaluation

The compound's structural framework serves as a foundation for the synthesis of various derivatives with potential antitumor activities. Albratty et al. (2017) explored the synthesis of novel derivatives and evaluated their antitumor activities, demonstrating the compound's relevance in the search for new cancer therapies Albratty, El-Sharkawy, & Alam, 2017.

Green Chemistry Approaches

The environmental impact of chemical synthesis has led to increased interest in green chemistry approaches. Reddy, Reddy, and Dubey (2014) demonstrated the synthesis of paracetamol analogues, highlighting the importance of environmentally friendly methodologies in drug design and discovery. This research emphasizes the potential of using the compound's structural analogues in sustainable chemical practices Reddy, Reddy, & Dubey, 2014.

properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-9-16(19-22-11)18-17(21)10-20-14-7-3-2-5-12(14)13-6-4-8-15(13)20/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONWESFTPWKSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

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